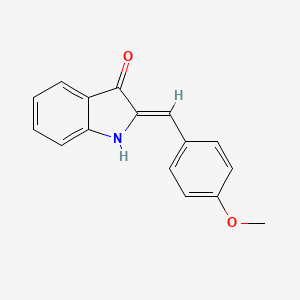

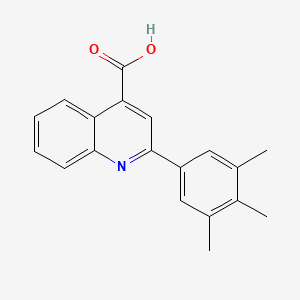

methyl 2-(2-isopropyl-5-methylphenoxy)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(2-isopropyl-5-methylphenoxy)propanoate” is a chemical compound with the molecular formula C14H20O3 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “methyl 2-(2-isopropyl-5-methylphenoxy)propanoate” is represented by the SMILES stringCC(C)C1=CC=C(C)C=C1OC(C)(C)C(O)=O . This represents the arrangement of atoms and their bonds. Physical And Chemical Properties Analysis

“Methyl 2-(2-isopropyl-5-methylphenoxy)propanoate” has a molecular weight of 236.3068 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the sources retrieved .Aplicaciones Científicas De Investigación

Environmental Monitoring

Occurrence of Preservatives and Antimicrobials in Japanese Rivers A study on the presence of various chemicals, including preservatives and antimicrobials, in river water reveals concerns about environmental contamination by domestic wastewater and industrial effluents. The detection of compounds like 2-phenoxyethanol and isopropylmethylphenol in river sites suggests the widespread environmental distribution of cosmetic and household detergent chemicals (Kimura et al., 2014).

Chemical Synthesis and Reactions

Reactions of Methylenebis with Trimethylaluminum Research into the reactions of methylenebis compounds with trimethylaluminum has led to the development of efficient catalysts for the ring-opening polymerization of lactones, showcasing the chemical versatility and synthetic utility of such compounds (Chen et al., 2001).

Biological Activities

Anti-inflammatory Activities of Eucommia ulmoides Oliv. Compounds A study on the tender leaves of Eucommia ulmoides Oliv. isolated new phenolic compounds and evaluated their anti-inflammatory effects, demonstrating the potential therapeutic applications of such compounds (Ren et al., 2021).

Material Science and Bioremediation

Bioremediation of Bisphenol A using Laccase from Fusarium Incarnatum Exploring the potential of laccase enzymes for the bioremediation of bisphenol A, a study demonstrated the efficiency of enzyme-based systems in degrading hydrophobic environmental pollutants, highlighting innovative approaches to environmental clean-up (Chhaya & Gupte, 2013).

Mecanismo De Acción

Direcciones Futuras

The future directions for “methyl 2-(2-isopropyl-5-methylphenoxy)propanoate” are not specified in the sources retrieved. Given its provision to early discovery researchers , it may be used in various research and development activities. Further studies and experiments could reveal more about its potential applications and properties.

Propiedades

IUPAC Name |

methyl 2-(5-methyl-2-propan-2-ylphenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-9(2)12-7-6-10(3)8-13(12)17-11(4)14(15)16-5/h6-9,11H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGQRPUJGWFLDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[5-methyl-2-(propan-2-yl)phenoxy]propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[4-(diethylamino)benzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5566303.png)

![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B5566309.png)

![1-(2-furyl)-2-[(3R*,4R*)-3-hydroxy-3-isopropyl-4-methylpyrrolidin-1-yl]-2-oxoethanone](/img/structure/B5566349.png)

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5566364.png)

![ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5566384.png)